4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride
CAS No.: 2377033-42-4
Cat. No.: VC5145726
Molecular Formula: C6H9Cl2N5
Molecular Weight: 222.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377033-42-4 |
|---|---|
| Molecular Formula | C6H9Cl2N5 |
| Molecular Weight | 222.07 |
| IUPAC Name | 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C6H7N5.2ClH/c7-1-4-3-10-5(2-8)11-6(4)9;;/h3H,2,8H2,(H2,9,10,11);2*1H |
| Standard InChI Key | CCBDBSJXYSSGLB-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=N1)CN)N)C#N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
4-Amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride belongs to the pyrimidine family, a class of heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3. The dihydrochloride salt enhances solubility for experimental applications. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 2377033-42-4 |
| Molecular Formula | |
| Molecular Weight | 222.07 g/mol |
| IUPAC Name | 4-amino-2-(aminomethyl)pyrimidine-5-carbonitrile dihydrochloride |
| Appearance | Solid (exact morphology undefined) |
| Solubility | Likely polar solvent-soluble (e.g., DMSO, water) |
The aminomethyl and carbonitrile substituents at positions 2 and 5, respectively, confer reactivity for further functionalization, making it a valuable intermediate .
Synthesis and Manufacturing
While no explicit synthesis protocol for this compound is published, analogous pyrimidine derivatives provide methodological insights. A two-step Mannich aminomethylation reaction has yielded structurally similar compounds, such as 2-methyl-4-amino-5-cyanopyrimidine, with 92.6% efficiency :
Hypothetical Synthesis Pathway
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Condensation: React acetamidine hydrochloride, malononitrile, and formaldehyde in tert-butyl alcohol at 65–70°C for 4 hours.
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Oxidation: Treat intermediates with tert-butyl hydroperoxide at 30–35°C to finalize cyclization .
Industrial production would require optimization for scalability, potentially employing continuous flow reactors to enhance yield and purity .
Applications in Materials Science
Beyond pharmacology, pyrimidine derivatives serve in organic light-emitting diodes (OLEDs) and ligands for metal-organic frameworks (MOFs) . The carbonitrile group in this compound could facilitate:
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Coordination Chemistry: Binding transition metals (e.g., Cu, Pd) for catalytic applications.
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Electron Transport Layers: Enhancing charge mobility in OLEDs due to conjugated π-systems .
Future Research Directions
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) in model organisms.
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Target Validation: Screen against kinase libraries (e.g., EGFR, CDKs) to identify primary targets.
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Synthetic Optimization: Develop one-pot syntheses to reduce step count and improve atom economy.
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Materials Testing: Evaluate charge transport properties in OLED prototypes.
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